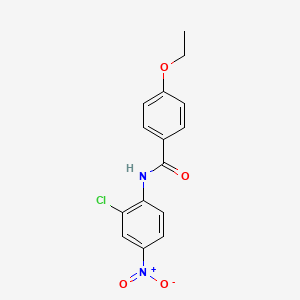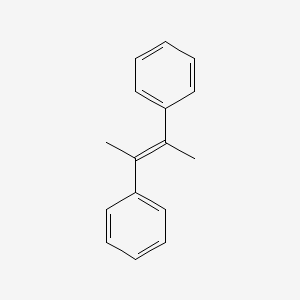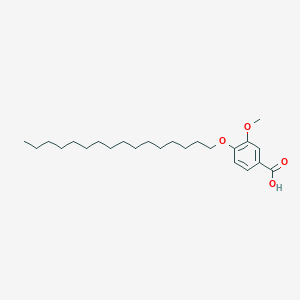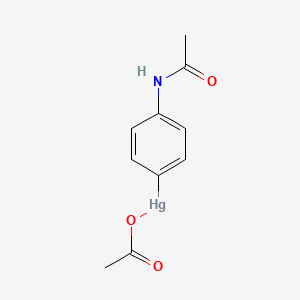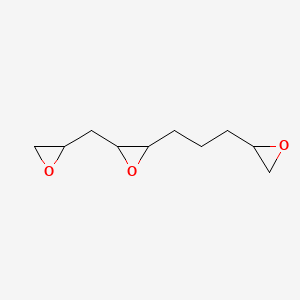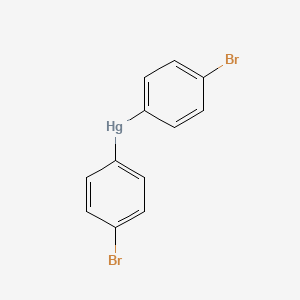
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is a chemical compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylamino group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea typically involves the reaction of 2-chloro-4-nitroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: 1-(2-Chloro-4-aminophenyl)-3-(dimethylamino)urea.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrophenylurea
- 2-Chloro-4-nitrophenylamine
- 2-Chloro-4-nitrophenylcarbamate
Uniqueness
1-(2-Chloro-4-nitrophenyl)-3-(dimethylamino)urea is unique due to the presence of both a dimethylamino group and a urea moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
6664-60-4 |
|---|---|
Fórmula molecular |
C9H11ClN4O3 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
1-(2-chloro-4-nitrophenyl)-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H11ClN4O3/c1-13(2)12-9(15)11-8-4-3-6(14(16)17)5-7(8)10/h3-5H,1-2H3,(H2,11,12,15) |
Clave InChI |
PLNDZGSBUPZMGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)

